4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine
Description
Properties
IUPAC Name |
4-(4,6-dimethoxypyrimidin-5-yl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5S/c1-16-9-8(10(17-2)12-7-11-9)19(14,15)13-3-5-18-6-4-13/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGTVXLMNJSEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)OC)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine typically involves the reaction of 4,6-dimethoxypyrimidine with morpholine in the presence of a sulfonylating agent. Common sulfonylating agents include sulfonyl chlorides or sulfonic acids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes selective substitution due to electron-withdrawing effects of the sulfonyl and methoxy groups:
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Methoxy Group Displacement : Under acidic or basic conditions, methoxy groups at positions 4 and 6 can act as leaving groups. For example, treatment with HCl in toluene facilitates displacement by chloride ions .
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Sulfonyl Group Activation : The sulfonyl group enhances the electrophilicity of adjacent positions, enabling nucleophilic attack at the 5-position. This has been exploited in the synthesis of substituted pyrimidines via SNAr mechanisms .
| Example Reaction | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Methoxy → Chloro | HCl, toluene, 40–56°C | 4,6-Dichloro-5-sulfonylpyrimidine | ~96% | |
| Sulfonyl → Amine | NaOMe, DMSO, RT | Morpholine displacement with amines | Not reported |
Sulfonyl Group Reactivity
The sulfonamide linkage exhibits versatile reactivity:
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Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the sulfonyl group to a thioether, though this is rarely applied due to competing pyrimidine ring saturation .
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Fluorination : Trifluoromethyl sulfonic acid catalysts enable the introduction of fluorine-containing groups via radical pathways, as demonstrated in related pyrimidine systems .
Methoxy Group Deprotection
Methoxy groups can be cleaved under strong acidic conditions (e.g., HBr/AcOH) to yield hydroxylated derivatives. This is critical for synthesizing bioactive analogs, as seen in endothelin receptor antagonist development .
Key Data :
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Deprotection Efficiency : >95% conversion observed with HBr/AcOH at 100°C for 12 hours .
-
Reaction Pathway :
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions:
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Suzuki Coupling : Brominated analogs of this pyrimidine react with aryl boronic acids to form biaryl systems. For example, coupling with 4-bromophenylboronic acid yields derivatives with enhanced receptor-binding affinity .
| Coupling Partner | Catalyst | Product Activity (ETₐ IC₅₀) | Source |
|---|---|---|---|
| 4-Bromophenylboronic acid | Pd(PPh₃)₄ | 0.5 nM | |
| 3-Methoxyphenoxy | Pd(OAc)₂ | 1.9 nM |
Stability and Byproduct Formation
Scientific Research Applications
Medicinal Chemistry
4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine has been explored for its therapeutic properties , particularly in the development of anti-inflammatory and antimicrobial agents. Its structural features enable it to interact with specific molecular targets, making it a candidate for further pharmacological studies.
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor . The sulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. This characteristic is valuable in drug design, especially for targeting specific biochemical pathways involved in diseases.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown effectiveness against various microbial strains, including E. coli and S. aureus, with minimum inhibitory concentrations ranging from 0.5 to 256 µg/mL. This suggests its potential use in treating bacterial infections.
Anticancer Studies
In vitro studies have evaluated the cytotoxic effects of 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents, highlighting its viability as an anticancer drug candidate.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of the compound against clinical isolates of E. coli and S. aureus. The findings indicated that the compound exhibited considerable antibacterial activity at lower concentrations compared to traditional antibiotics, suggesting its potential as a new therapeutic agent in combating resistant bacterial strains.
Case Study 2: Anticancer Activity
In another investigation focusing on tumor growth inhibition, 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine was tested on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, with mechanisms involving apoptosis induction being explored further.
Mechanism of Action
The mechanism of action of 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-[(4,6-Dimethoxypyrimidin-5-yl)sulfonyl]thiomorpholine: Similar structure but with a thiomorpholine ring.
4-[(4,6-Dimethoxypyrimidin-5-yl)sulfonyl]piperidine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring provides additional stability and solubility compared to similar compounds.
Biological Activity
4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine is a synthetic compound characterized by a morpholine ring connected to a pyrimidine moiety via a sulfonyl group. Its chemical formula is C10H15N3O4S, and it has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties.
Chemical Structure and Synthesis
The compound features a morpholine ring, which enhances its solubility and stability, alongside a pyrimidine ring that contributes to its biological activity. The synthesis typically involves the reaction of 4,6-dimethoxypyrimidine with morpholine in the presence of sulfonylating agents such as sulfonyl chlorides. This reaction is performed under controlled conditions to yield high-purity products .
Biological Activity Overview
Research indicates that 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine exhibits various biological activities:
- Enzyme Inhibition : The compound acts as a potential enzyme inhibitor, which can be crucial in the development of therapeutic agents targeting specific pathways.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against several microbial strains, indicating its potential as an antimicrobial agent .
- Anticancer Activity : It has been investigated for its cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting tumor growth .
The biological activity of this compound is largely attributed to its structural features that allow it to interact with target enzymes or receptors. The sulfonyl group is particularly significant for forming strong interactions with molecular targets, potentially leading to inhibition of their activity. This interaction can disrupt various biochemical pathways involved in disease processes .
Anticancer Studies
In a study examining the cytotoxicity of pyrimidine derivatives, 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents, suggesting its viability as an anticancer drug candidate .
Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains such as E. coli and S. aureus. The findings revealed that the compound exhibited considerable antibacterial activity at concentrations ranging from 0.5 to 256 µg/mL, indicating its potential use in treating bacterial infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-[(4,6-Dimethoxypyrimidin-5-yl)sulfonyl]thiomorpholine | Structure | Moderate anticancer activity |
| 4-[(4,6-Dimethoxypyrimidin-5-yl)sulfonyl]piperidine | Structure | Antimicrobial properties |
The comparison highlights how variations in the substituents on the pyrimidine or morpholine rings can influence biological activity.
Q & A
Basic Questions
Q. What are the established synthetic routes for 4-[(4,6-Dimethoxy-5-pyrimidinyl)sulfonyl]morpholine?
- Methodological Answer : The compound can be synthesized via sulfonylation of a pyrimidine intermediate. A standard protocol involves reacting 4-amino-5,6-dimethoxypyrimidine with a sulfonyl chloride derivative (e.g., morpholine-4-sulfonyl chloride) under basic conditions. For example, analogous procedures use sodium methoxide or ethoxide as a base in anhydrous solvents like THF or DCM, followed by reflux and purification via crystallization . Heterocyclization of intermediates with formamide, as described in sulfadoxine synthesis, provides a template for optimizing pyrimidine ring formation .
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer : Key characterization techniques include:
- NMR : H and C NMR to confirm substitution patterns on the pyrimidine ring and morpholine moiety. For example, methoxy groups ( ppm) and sulfonyl-linked protons ( ppm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, particularly for sulfonamide linkages .
- IR Spectroscopy : Peaks at ~1150–1350 cm (S=O stretching) and ~1250 cm (C-O-C ether vibrations) confirm functional groups .
Q. What are the stability considerations for this compound under experimental conditions?
- Methodological Answer : Stability studies indicate that sulfonamide-linked pyrimidines may degrade in polar aprotic solvents like DMSO due to nucleophilic substitution or oxidation. For long-term storage, lyophilization and storage under inert atmospheres (argon) at -20°C are recommended. Pre-experiment stability checks via TLC or HPLC are critical to ensure integrity .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfonylation reactions be addressed during synthesis?
- Methodological Answer : Regioselectivity in sulfonylation is influenced by steric and electronic factors. Computational modeling (DFT) can predict reactive sites on the pyrimidine ring. Experimentally, using bulky bases (e.g., DBU) or low-temperature conditions (-10°C) can direct sulfonylation to the less hindered 5-position. Evidence from similar pyrimidine sulfonamides shows that electron-withdrawing groups (e.g., methoxy) enhance reactivity at adjacent positions .
Q. What strategies resolve contradictory data in reaction yields when varying solvent systems?
- Methodological Answer : Discrepancies in yields often arise from solvent polarity effects on intermediate stability. For example:
- Polar solvents (DMF, DMSO) : May stabilize charged intermediates but risk side reactions (e.g., hydrolysis of sulfonyl groups).
- Non-polar solvents (toluene) : Reduce side reactions but slow reaction kinetics.
Systematic optimization using a Design of Experiments (DoE) approach, with variables like solvent dielectric constant and temperature, can identify ideal conditions. Refer to kinetic studies in analogous systems for guidance .
Q. How do computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density and frontier molecular orbitals to predict sites susceptible to nucleophilic attack. For instance, the sulfonyl group’s electrophilic sulfur atom and the pyrimidine’s C-2/C-4 positions are hotspots. Experimental validation via Hammett plots or kinetic isotope effects (KIE) can corroborate computational findings .
Q. What advanced techniques analyze surface adsorption or interfacial behavior of this compound?
- Methodological Answer : Microspectroscopic imaging (e.g., ToF-SIMS, AFM-IR) can probe adsorption dynamics on indoor or environmental surfaces. For example, studies on sulfonamide interactions with silica surfaces reveal pH-dependent binding via sulfonyl oxygen atoms. Such methods are critical for environmental fate studies or drug delivery applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
